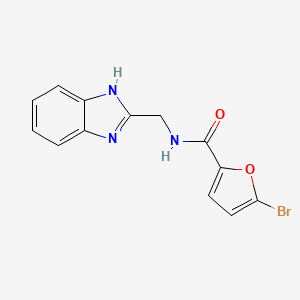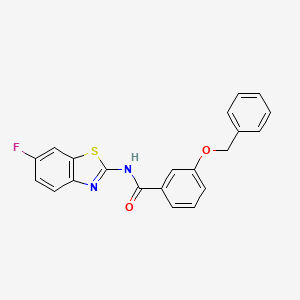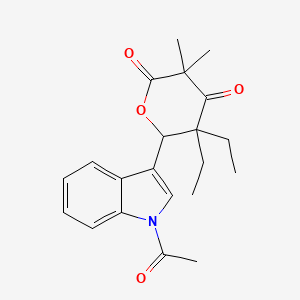![molecular formula C17H24FN3O3S B11495787 1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B11495787.png)
1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide is a synthetic organic compound characterized by the presence of a fluorobenzenesulfonyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the bipiperidine core with 4-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonylated product.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the bipiperidine core provides structural stability. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide
Comparison: 1’-(4-Fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its bipiperidine core, which provides distinct structural and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H24FN3O3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H24FN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |
InChI Key |
KAJNEQMXZBCRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11495705.png)
![Methyl 2-{[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11495713.png)
![1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one](/img/structure/B11495719.png)

![1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495730.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide](/img/structure/B11495740.png)
![3-(4-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11495759.png)
![N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B11495768.png)



![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline](/img/structure/B11495804.png)
![1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B11495809.png)
